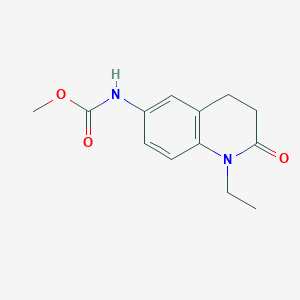

Methyl (1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Compounds like “Methyl (1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate” belong to a class of organic compounds known as tetrahydroquinolines . These are polycyclic aromatic compounds containing a quinoline moiety (a benzene ring fused to a pyridine ring) that is hydrogenated at two or more ring positions .

Molecular Structure Analysis

The molecular structure of similar compounds like “Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate” consists of a quinoline moiety that is hydrogenated at two or more ring positions .Wissenschaftliche Forschungsanwendungen

Synthesis and Antileukemic Activity

The compound's derivatives have shown significant antileukemic activity. For instance, bis[[(carbamoyl)oxy]methyl]-substituted pyrrole-fused tricyclic heterocycles, synthesized through 1,3-dipolar cycloaddition reactions, were active in vivo against P388 lymphocytic leukemia, highlighting a promising avenue for cancer treatment research (Anderson et al., 1988).

Reactivity and Synthesis of Tetrahydroquinoline Derivatives

A study on the synthesis and reactivity of N-aryl-2-vinyltetrahydro-4-oxoquinoline provided insights into the formation of different quinolones and tetrahydro-4-oxoquinoline derivatives, showcasing the versatility of this chemical structure in generating a wide range of compounds with potential pharmacological applications (Guillou et al., 1998).

Antibiotic Discovery

Research on Janibacter limosus led to the discovery of a new tetrahydroquinoline antibiotic, helquinoline, demonstrating significant biological activity against bacteria and fungi. This discovery opens up new pathways for antibiotic development, addressing the growing concern over antibiotic resistance (Asolkar et al., 2004).

Corrosion Inhibition

The compound's derivatives have been evaluated as corrosion inhibitors for carbon steel in acidic environments, showing promising results. The study integrates electrochemical techniques, SEM, and theoretical simulations, offering a new perspective on protecting industrial materials against corrosion (Faydy et al., 2019).

Antibacterial Activities and Structure-Activity Relationships

A series of 6-fluoro-7-substituted-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids showed greater antibacterial activity against Gram-positive organisms, highlighting the importance of structural modifications in enhancing the therapeutic potential of quinoline derivatives (Cooper et al., 1990).

Wirkmechanismus

Target of Action

Similar compounds have been found to inhibit key enzymes such as histone lysine methyltransferase ezh2 , which plays a crucial role in cancer aggressiveness, metastasis, and poor prognosis.

Mode of Action

It’s likely that it interacts with its targets by binding to the active sites of the enzymes, thereby inhibiting their function . This interaction could lead to changes in the cellular processes controlled by these enzymes.

Biochemical Pathways

Given its potential inhibition of ezh2, it may impact pathways related to gene expression and cell proliferation .

Result of Action

Based on its potential inhibition of ezh2, it could potentially suppress cell proliferation and induce apoptosis in cancer cells .

Eigenschaften

IUPAC Name |

methyl N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-3-15-11-6-5-10(14-13(17)18-2)8-9(11)4-7-12(15)16/h5-6,8H,3-4,7H2,1-2H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSFSYYLUTJBTAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Chlorophenyl)sulfonyl-6-ethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2681651.png)

![2-[6-(3,4-Dimethylphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2681654.png)

![3,4-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2681663.png)

![N-benzyl-N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2681665.png)

![Oxiran-2-yl-[2-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B2681666.png)

![4-[4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2681667.png)

![2-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol](/img/structure/B2681670.png)